

KRAS G13D-IN-1 solubility and preparation for experiments

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Compound of Interest

Compound Name: *Kras G13D-IN-1*

Cat. No.: *B12368379*

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Application Notes and Protocols for KRAS G13D-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **KRAS G13D-IN-1**, a selective and reversible covalent inhibitor of the KRAS G13D mutant protein. The following sections cover the solubility, preparation for experimental use, and detailed methodologies for key in vitro and in vivo assays.

Product Information and Storage

KRAS G13D-IN-1 is a potent inhibitor targeting the GDP-bound state of the KRAS G13D protein, effectively disrupting its downstream signaling pathways.^[1]

Property	Value	Reference
Molecular Formula	C ₄₃ H ₄₅ ClF ₄ N ₈ O ₂	^[1]
Molecular Weight	817.32 g/mol	^[1]
Appearance	Solid	^[1]
IC ₅₀ (KRAS G13D)	0.41 nM	^[1]
Selectivity	29-fold over KRAS wild-type	^[1]

Storage Conditions:

Form	Storage Temperature	Stability	Reference
Powder	-20°C	3 years	[1]
4°C	2 years	[1]	
In Solvent	-80°C	6 months	[1]
-20°C	1 month	[1]	

Solubility and Preparation of Stock Solutions

In Vitro Applications

For in vitro experiments, **KRAS G13D-IN-1** is typically dissolved in dimethyl sulfoxide (DMSO).

Solvent	Recommended Concentration	Reference
DMSO	≥ 10 mM	[1]

Protocol for Preparing a 10 mM DMSO Stock Solution:

- Weigh the required amount of **KRAS G13D-IN-1** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 8.17 mg of the compound.
- Add the appropriate volume of high-purity DMSO. For the example above, add 1 mL of DMSO.
- Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as recommended in the storage table.

In Vivo Applications

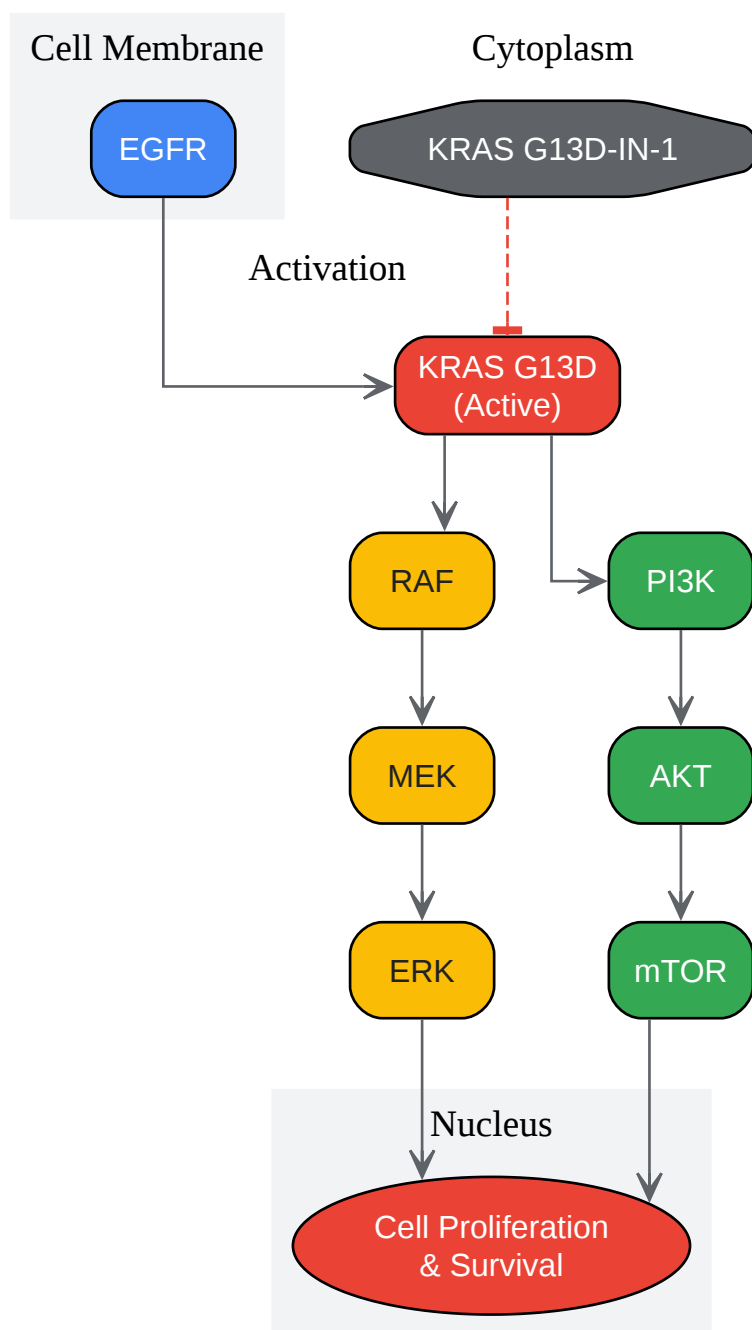
Due to its low aqueous solubility, **KRAS G13D-IN-1** requires specific formulations for in vivo administration. Below are examples of common formulations. It is crucial to test the solubility and stability of the chosen formulation with a small amount of the compound before preparing a large batch.

Table of In Vivo Formulations:

Administration Route	Formulation Composition	Preparation Notes	Reference
Injection (IP, IV, IM, SC)	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	Dissolve the compound in DMSO first, then add PEG300, Tween 80, and saline sequentially, mixing well after each addition.	[1]
10% DMSO, 90% Corn Oil	Dissolve the compound in DMSO and then add to the corn oil. Mix thoroughly.	[1]	
Oral	Suspend in 0.5% Carboxymethyl cellulose (CMC-Na) in water	Prepare the 0.5% CMC-Na solution first, then add the compound and mix to form a suspension.	[1]
Dissolved in PEG400	Direct dissolution in PEG400.	[1]	

KRAS G13D Signaling Pathway

KRAS is a key downstream effector of the Epidermal Growth Factor Receptor (EGFR).[2] The G13D mutation leads to constitutive activation of KRAS, which in turn activates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, driving cell proliferation and survival.[3] **KRAS G13D-IN-1** inhibits the mutated protein, thereby blocking these downstream signals.



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Caption: KRAS G13D signaling pathway and the inhibitory action of **KRAS G13D-IN-1**.

In Vitro Experimental Protocols

Biochemical Assay: KRAS G13D-cRAF Interaction (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory effect of **KRAS G13D-IN-1** on the interaction between KRAS G13D and its effector protein, cRAF.

Experimental Workflow:

Caption: Workflow for KRAS G13D-cRAF HTRF assay.

Detailed Protocol:

- Reagent Preparation:
 - Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).
 - Dilute recombinant KRAS G13D and cRAF proteins to the desired concentration in the assay buffer.
 - Prepare serial dilutions of **KRAS G13D-IN-1** in DMSO, then dilute further in the assay buffer.
 - Prepare HTRF detection reagents (e.g., terbium-labeled anti-tag antibody for KRAS and a fluorescently labeled anti-tag antibody for cRAF) according to the manufacturer's instructions.
- Assay Procedure (384-well plate format):
 - Add 2 µL of diluted **KRAS G13D-IN-1** or DMSO (vehicle control) to the wells.
 - Add 4 µL of the diluted KRAS G13D protein solution.

- Add 4 µL of the diluted cRAF protein solution.
- Incubate for 30 minutes at room temperature.
- Add 10 µL of the HTRF detection antibody mix to each well.
- Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 620 nm and 665 nm emission).
 - Calculate the HTRF ratio $(665 \text{ nm} / 620 \text{ nm}) * 10,000$.
 - Plot the HTRF ratio against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Cell Proliferation (MTS/MTT Assay)

This protocol details the use of a colorimetric assay (MTS or MTT) to assess the anti-proliferative effect of **KRAS G13D-IN-1** on a KRAS G13D mutant cancer cell line, such as HCT116.[4]

Experimental Workflow:

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